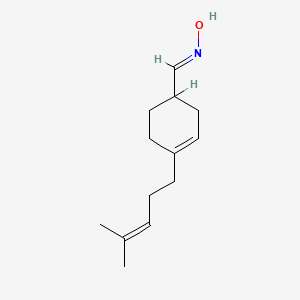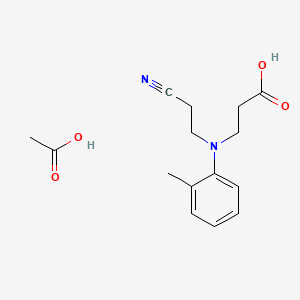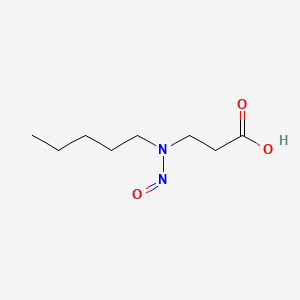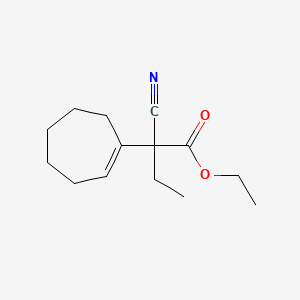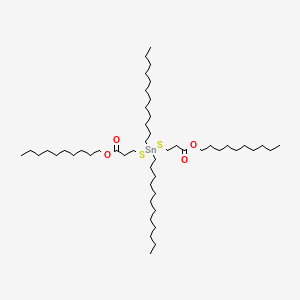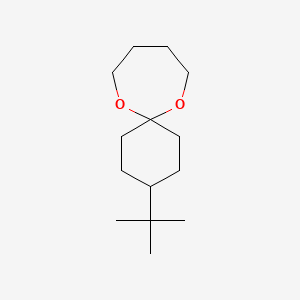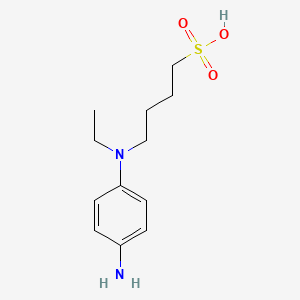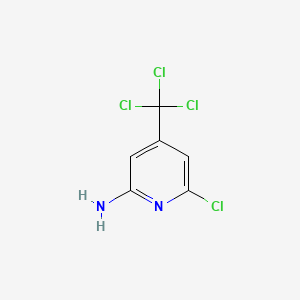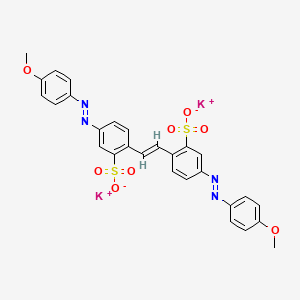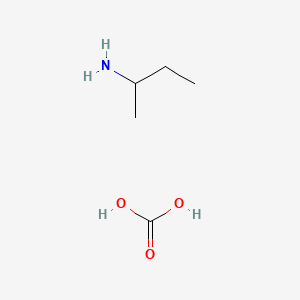
2-Aminobutane carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobutane carbonate is an organic compound that belongs to the class of amines and carbonates. It is a derivative of 2-aminobutane, which is also known as sec-butylamine. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon of a butane chain, and a carbonate group (-CO3) attached to the same molecule. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminobutane carbonate can be synthesized through several methods. One common method involves the reaction of 2-aminobutane with carbon dioxide under specific conditions. The reaction typically requires a catalyst and is carried out under high pressure and temperature to facilitate the formation of the carbonate group.
Industrial Production Methods
In industrial settings, this compound is produced using a catalytic hydrogenation process. This involves the hydrogenation of 2-aminobutane in the presence of a catalyst such as nickel or palladium. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Aminobutane carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives of this compound.
Scientific Research Applications
2-Aminobutane carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-aminobutane carbonate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonate group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminobutane:
Butylamine: A primary amine with a similar structure but lacking the carbonate group.
Ethylene carbonate: A cyclic carbonate with different chemical properties and applications.
Uniqueness
2-Aminobutane carbonate is unique due to the presence of both an amino group and a carbonate group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Its ability to form hydrogen bonds and participate in acid-base reactions distinguishes it from other similar compounds .
Properties
CAS No. |
61901-00-6 |
|---|---|
Molecular Formula |
C5H13NO3 |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
butan-2-amine;carbonic acid |
InChI |
InChI=1S/C4H11N.CH2O3/c1-3-4(2)5;2-1(3)4/h4H,3,5H2,1-2H3;(H2,2,3,4) |
InChI Key |
WMHINBPSGBKGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


